Product packaging for L-Threonine(Cat. No.:CAS No. 80-68-2)

L-Threonine

Cat. No.: B559546
CAS No.: 80-68-2
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-GBXIJSLDSA-N
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Description

Biosynthesis

In microorganisms, plants, and fungi, L-Threonine is synthesized from the amino acid aspartate in a multi-step process known as the aspartate family pathway. creative-proteomics.com This pathway is not present in humans, which is why this compound is an essential dietary component. wikipedia.org The industrial production of this compound typically utilizes microbial fermentation with genetically engineered bacteria, such as Escherichia coli, to achieve high yields. In contrast, chemical synthesis methods are generally employed for the production of D-Threonine or the racemic mixture, Dthis compound.

The biosynthetic pathway from aspartate involves several key enzymatic reactions. wikipedia.orgcreative-proteomics.com It begins with the phosphorylation of aspartate and proceeds through intermediates like aspartate semialdehyde and homoserine to ultimately produce this compound. creative-proteomics.comnih.govasm.org

Interactive Table 1: Key Enzymes in this compound Biosynthesis
EnzymeAbbreviationFunctionReference
Aspartate KinaseAKCatalyzes the initial phosphorylation of aspartate. creative-proteomics.commdpi.com
Aspartate Semialdehyde DehydrogenaseASDConverts an aspartate derivative to aspartate semialdehyde. creative-proteomics.commdpi.com
Homoserine DehydrogenaseHD / DhoMReduces aspartate semialdehyde to form homoserine. creative-proteomics.comnih.gov
Homoserine KinaseHSK / ThrBPhosphorylates homoserine. creative-proteomics.comnih.gov
Threonine SynthaseTS / ThrCCatalyzes the final step to produce this compound. nih.govresearchgate.net

Metabolic Pathways

The degradation of this compound in organisms occurs through several pathways, yielding various metabolic intermediates. rupahealth.com The primary routes of catabolism differ between species.

Threonine Dehydrogenase Pathway : In many animals, threonine is converted to 2-amino-3-ketobutyrate by the enzyme threonine dehydrogenase. wikipedia.orgcreative-proteomics.com This intermediate can then be cleaved to form acetyl-CoA and glycine (B1666218). creative-proteomics.comucl.ac.uk The human gene for this enzyme is considered an inactive pseudogene, making this pathway minor in humans. wikipedia.orgucl.ac.ukreactome.org

Threonine Dehydratase/Deaminase Pathway : This is the principal degradation pathway in humans. rupahealth.comreactome.org The enzyme threonine dehydratase (or deaminase) converts threonine into α-ketobutyrate and ammonia (B1221849). creative-proteomics.comlibretexts.org The α-ketobutyrate can then be metabolized further to produce energy. creative-proteomics.com

Threonine Aldolase (B8822740) Pathway : A lesser pathway involves the enzyme threonine aldolase, which cleaves threonine into glycine and acetaldehyde (B116499). acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3 B559546 L-Threonine CAS No. 80-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanoic acid
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InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1
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InChI Key

AYFVYJQAPQTCCC-GBXIJSLDSA-N
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Canonical SMILES

CC(C(C(=O)O)N)O
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Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O
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Molecular Formula

C4H9NO3
Record name threonine
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Related CAS

82822-12-6
Record name Poly-L-threonine
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DSSTOX Substance ID

DTXSID2046412, DTXSID70893087
Record name L-Threonine
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Molecular Weight

119.12 g/mol
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Physical Description

Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma
Record name Threonine
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Solubility

Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol)
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Vapor Pressure

0.00000004 [mmHg]
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Color/Form

Colorless crystals, Crystals

CAS No.

72-19-5, 80-68-2, 7013-32-3
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Melting Point

256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C
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Post Translational Modifications of Threonine Residues

O-linked Glycosylation

O-linked glycosylation is a crucial post-translational modification where a sugar molecule, or glycan, is covalently attached to the oxygen atom of a threonine or serine residue within a protein. creative-proteomics.comwikipedia.org This process occurs in the Golgi apparatus after the protein has been synthesized and folded. sigmaaldrich.comthermofisher.com

The process is initiated by the enzyme N-acetylgalactosamine (GalNAc) transferase, which attaches a single GalNAc sugar to the threonine residue. thermofisher.comnih.gov This initial sugar can then be extended by the addition of other monosaccharides like galactose, fucose, and sialic acid, creating a diverse array of O-glycan structures. glycanage.comludger.com Unlike N-linked glycosylation, which attaches to asparagine, O-linked glycosylation does not require a specific consensus sequence of amino acids, though structural motifs can influence site selection. sigmaaldrich.comnih.gov

O-glycans play a vital role in many biological processes. glycanage.com They contribute to the stability and proper folding of proteins, protect proteins from degradation by proteases, and mediate cellular signaling and cell adhesion. glycanage.comportlandpress.com This modification is particularly abundant in mucins, the proteins that form protective mucus barriers in the respiratory and gastrointestinal tracts. wikipedia.orgglycanage.com

Interactive Table 2: Comparison of O-linked and N-linked Glycosylation
FeatureO-linked GlycosylationN-linked Glycosylation
Amino Acid Target Serine or ThreonineAsparagine (in Asn-X-Ser/Thr sequon)
Attachment Atom Oxygen (O) of the hydroxyl groupNitrogen (N) of the amide group
Cellular Location Primarily Golgi apparatusEndoplasmic Reticulum (ER) and Golgi
Timing Post-translational (after protein synthesis)Co-translational (during protein synthesis)
Glycan Addition Sugars added one at a timePre-assembled glycan core transferred en bloc

Phosphorylation by Threonine Kinase (Phosphothreonine)

Protein phosphorylation is a reversible post-translational modification fundamental to cellular regulation. wikipedia.orgthermofisher.com In this process, a phosphate (B84403) group is transferred from a donor molecule, typically ATP, to an amino acid residue. wikipedia.orgprospecbio.com Serine/threonine kinases are a specific class of enzymes that catalyze the phosphorylation of the hydroxyl group on serine or threonine residues. wikipedia.orgpatsnap.comnumberanalytics.com

The addition of a phosphate group to a threonine residue creates phosphothreonine. This modification introduces a negative charge and can induce significant conformational changes in the protein. biorxiv.orgresearchgate.netnih.gov Research indicates that phosphorylation of threonine can cause a more pronounced structural shift—from a disordered to an ordered state—compared to serine phosphorylation, acting like a molecular switch to turn protein functions on or off. biorxiv.orgresearchgate.netbiorxiv.org

This "on-off" switch mechanism is a cornerstone of signal transduction pathways that control a vast range of cellular processes, including cell growth, differentiation, apoptosis (programmed cell death), and responses to external stimuli. patsnap.comnovusbio.commit.edu The dynamic and reversible nature of this modification, controlled by both kinases and opposing phosphatases, allows for precise and rapid regulation of cellular activities. thermofisher.comcusabio.com

Interactive Table 3: Overview of Threonine Phosphorylation
AspectDescriptionReference
Process Addition of a phosphate group to the hydroxyl side chain of a threonine residue. wikipedia.org
Enzyme Family Serine/Threonine Kinases (e.g., MAPK, CDK families). wikipedia.orgcellsignal.com
Phosphate Donor Adenosine Triphosphate (ATP). prospecbio.com
Resulting Moiety Phosphothreonine (pThr). wikipedia.org
Primary Function Regulates protein function and cellular signal transduction. thermofisher.comnovusbio.com
Key Cellular Roles Control of cell cycle, growth, apoptosis, and stress responses. prospecbio.commit.edu

Synthesis and Derivatization Strategies for Dl Threonine

Biotechnological Production of L-Threonine and Relevance to Dthis compound Research

Genetic Engineering and Machine Learning Approaches for Strain Optimization

Advancements in biotechnology have led to the application of genetic engineering and machine learning (ML) for optimizing microbial strains for the production of amino acids, including this compound. A study demonstrated an integrated synthetic biology and ML approach to enhance this compound production in Escherichia coli osti.govnih.gov. This strategy involved selecting relevant genes for threonine biosynthesis, constructing a library of strains through combinatorial cloning, and using hybrid deep learning models to predict gene combinations that would increase this compound titers. Through iterative rounds of cloning and model prediction, this compound yields were significantly improved, with engineered strains achieving titers from 2.7 g/L to 8.4 g/L, surpassing control strains osti.govnih.gov. Key genetic modifications identified included deletions in genes like tdh, metL, dapA, and dhaM, alongside overexpression of genes such as pntAB, ppc, and aspC osti.govnih.gov. This approach highlights the potential of ML in navigating complex biological systems to optimize metabolic pathways for efficient amino acid production.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a powerful technique for separating racemic mixtures of amino acids, such as Dthis compound, into their individual enantiomers. This method leverages the stereospecificity of enzymes to selectively act on one enantiomer, allowing for its separation from the other researchgate.netgoogle.comcore.ac.uknih.govresearchgate.net.

Acylase Activities on N-Acyl DL-Amino Acids

Acylases, particularly N-acyl-D-amino acid deacylases (D-acylases), are enzymes widely employed for the kinetic resolution of N-acetyl DL-amino acids researchgate.netresearchgate.netnih.govgoogle.com. These enzymes selectively hydrolyze the N-acyl group from one enantiomer, typically the D-enantiomer, leaving the other enantiomer (L-enantiomer) in its acylated form. This differential reactivity allows for the separation of the free amino acid from its acylated counterpart researchgate.netnih.govgoogle.com. For instance, acylases from Aspergillus oryzae are well-established for the industrial production of L-amino acids from their N-acetyl derivatives researchgate.netgoogle.com. D-acylases have also shown activity towards other N-substituted amino acids, including N-formyl, N-propionyl, and N-benzyloxycarbonyl derivatives, expanding their utility in resolving various N-acyl amino acids nih.gov.

Replacing Crystallization Techniques

Enzymatic resolution offers significant advantages over traditional crystallization techniques for obtaining enantiomerically pure amino acids. While crystallization can be cost-effective and efficient, it often faces limitations such as a maximum theoretical yield of 50% for a single enantiomer unless coupled with a racemization step ut.ac.irmpg.de. Enzymatic methods, on the other hand, can achieve high stereoselectivity under mild conditions researchgate.netgoogle.comnih.gov. Furthermore, the integration of enzymatic racemization with preferential crystallization can overcome the yield limitations of crystallization alone, leading to improved purity and yields, as demonstrated in the resolution of DL-glutamate using glutamate (B1630785) racemase mpg.detandfonline.com. This combination offers a more efficient and potentially scalable approach for producing optically pure compounds mpg.detandfonline.com.

D-Threonine Aldolase (B8822740) as a Biocatalyst

D-Threonine aldolase (DTA) is a pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the reversible aldol (B89426) reaction between glycine (B1666218) and an aldehyde, producing β-hydroxy-α-D-amino acids rsc.orgplos.orgacs.orgresearchgate.netacs.orgresearchgate.net. These enzymes are valuable biocatalysts for the stereoselective synthesis of various β-hydroxy-α-amino acids, which are important chiral building blocks for pharmaceuticals rsc.orgplos.orgacs.orgresearchgate.net. For example, DTA from Delftia sp. RIT313 has shown high activity towards aromatic aldehydes, enabling the production of phenylserines with high enantiomeric excess rsc.org. Research has also focused on engineering DTAs for improved activity and stereoselectivity, such as the FmDTA variant which achieved a near-perfect 99.5% de value for D-threonine production acs.org. DTAs can also be used to synthesize specific enantiomers of threonine or its derivatives, acting as biocatalysts in C-C bond formation reactions acs.orgacs.org.

Synthesis of Threonine Derivatives and Non-Natural Forms

The synthesis of threonine derivatives and non-natural forms is crucial for developing compounds with tailored properties for specific applications, particularly in pharmaceuticals acs.org. Chemical synthesis provides greater control over structural modifications, enabling the creation of molecules with enhanced stability, bioavailability, or reactivity .

Preparation of Biologically Active Compounds (e.g., Antibiotics, Antivirals)

Threonine and its derivatives serve as important precursors or building blocks in the synthesis of various biologically active compounds, including antibiotics and antivirals osti.govnih.govresearchgate.net. The structural features of threonine, such as its hydroxyl group, can be strategically utilized in complex synthetic pathways. For instance, modified amino acids are often incorporated into drug design to improve their efficacy or pharmacokinetic profiles . While specific examples directly linking threonine to the synthesis of particular antibiotics or antivirals were not detailed in the provided search snippets, the general principle of using amino acid derivatives as synthons for such compounds is well-established in medicinal chemistry osti.govnih.govresearchgate.netunica.itscielo.br. For example, indole-derived thioureas incorporating structural motifs found in biologically active compounds have been synthesized and tested for antimicrobial and antiviral activities unica.it. Similarly, thiazole-containing compounds, which are prevalent in pharmaceuticals, exhibit a broad spectrum of biological activities including antiviral properties researchgate.net.


Tailored Compounds for Specific Industrial Applications

Dthis compound, an essential amino acid, serves as a foundational chiral building block for the synthesis of numerous tailored compounds with diverse industrial applications. Its inherent structure, featuring a hydroxyl group and two chiral centers, allows for specific chemical modifications that enhance its utility in fields ranging from pharmaceuticals and materials science to agrochemicals. The development of these derivatives focuses on imparting unique physical and chemical properties to meet the stringent demands of various industrial processes and end-products.

Synthesis and Derivatization Strategies

The synthesis of Dthis compound derivatives for industrial purposes often begins with either the racemic mixture (Dthis compound) or enantiomerically pure forms (this compound or D-Threonine). While this compound is readily produced via fermentation for nutritional applications, D-Threonine and other non-natural derivatives are typically synthesized through chemical routes or biocatalytic resolutions. These methods aim to control stereochemistry and introduce specific functional groups.

Esterification and Amidation: The hydroxyl and carboxyl groups of Dthis compound are common sites for derivatization. Esterification, for instance, with alcohols like methanol (B129727) or ethanol, yields Dthis compound esters (e.g., Dthis compound methyl ester hydrochloride) medchemexpress.com. Amidation reactions, often involving ammonia (B1221849) or amines, produce Dthis compound amides google.comresearchgate.net. These modifications can alter solubility, reactivity, and biodegradability, making them suitable for applications such as biodegradable polymers and drug delivery systems nih.gov. For example, desaminotyrosyl this compound hexyl ester (DLTHE) has been used as a chain extender in the synthesis of biodegradable polyurethane nanoparticles for sustained drug release nih.gov.

Chiral Synthesis and Resolution: D-Threonine, an unnatural enantiomer, is particularly valuable as a chiral intermediate in the synthesis of pharmaceuticals and fine chemicals chemicalbook.comgoogle.com. While direct stereoselective synthesis of pure D-Threonine is challenging due to its two chiral centers, methods involving kinetic resolution of Dthis compound, such as using threonine deaminase (TD), have been developed chemicalbook.comresearchgate.net. These processes allow for the production of enantiomerically pure D-Threonine, which is crucial for creating stereochemically defined drug molecules and peptidomimetics chemicalbook.comgoogle.com.

Polymer Functionalization: Dthis compound moieties can be incorporated into polymer backbones or side chains to impart specific properties. For instance, polymers synthesized from Nα-(methacryloyl)-serine and -threonine esters exhibit tunable lower critical solution temperature (LCST) behavior, making them candidates for thermoresponsive materials researchgate.net. Similarly, chitosan (B1678972) can be functionalized with threonine to create resins for the selective adsorption and concentration of metal ions, such as molybdenum (Mo), vanadium (V), and copper (Cu), for analytical applications researchgate.netcore.ac.uk.

Industrial Applications of Tailored Dthis compound Compounds

The tailored derivatives of Dthis compound find application across several key industrial sectors:

Pharmaceuticals and Biotechnology: D-Threonine and its derivatives are utilized as chiral building blocks in the synthesis of complex pharmaceutical agents, including peptidomimetics for analgesic applications and intermediates for antibiotics chemicalbook.comgoogle.com. In biopharmaceutical development, threonine's hydroxyl group can serve as a site for PEGylation or linker attachments in antibody-drug conjugates (ADCs), enhancing stability and solubility . Furthermore, threonine derivatives are explored for their role in creating novel drugs and biocompatible materials, such as biodegradable polymers for drug delivery systems and tissue engineering scaffolds nih.gov.

Materials Science: Threonine-based polymers and functionalized materials are being developed for advanced applications. For example, biodegradable polyurethanes incorporating threonine derivatives can be engineered for controlled drug release nih.gov. Chitosan functionalized with threonine acts as an effective chelating agent for metal ions, finding use in environmental monitoring and sample preparation for analytical chemistry researchgate.netcore.ac.uk. The ability to tailor the properties of threonine-containing polymers, such as their degradation rates and thermal responsiveness, opens avenues for applications in biomaterials and advanced coatings researchgate.net.

Agrochemicals: Threonine's chelating ability is leveraged in agricultural fertilizers to improve the absorption of essential minerals by plants mpbio.combiosynth.com.

Data Table: Examples of Tailored Dthis compound Derivatives and Their Industrial Applications

Derivative TypeSynthesis/Derivatization StrategyKey PropertiesPrimary Industrial Application(s)
Dthis compound Methyl Ester HCl Esterification of Dthis compound with methanolModified solubility, reactivity; serves as a precursor for amidesPharmaceutical intermediates, synthesis of amides, ergogenic supplements medchemexpress.com
Desaminotyrosyl this compound hexyl ester (DLTHE) Esterification and coupling with desaminotyrosineBiodegradable, acts as a chain extenderComponent in biodegradable polyurethane nanoparticles for sustained drug delivery nih.gov
D-Threonine Biocatalytic kinetic resolution of Dthis compound, chemical synthesisChiral building block, specific stereochemistryChiral synthesis of pharmaceuticals, peptidomimetics, analgesic applications chemicalbook.comgoogle.com
Threonine-functionalized Chitosan Chemical modification of chitosan with threonine moietiesEnhanced adsorption capacity for metal ions, improved durabilitySolid-phase extraction resins for on-line collection/concentration and determination of metal ions (e.g., Mo, V, Cu) in environmental samples researchgate.netcore.ac.uk
Nα-(methacryloyl)-threonine esters Esterification of threonine followed by methacryloylationTunable LCST behavior, hydrolytic degradationThermoresponsive polymers, hydrogels, and nanoparticles for potential pharmaceutical and biomedical applications researchgate.net
Threonine Derivatives (Monascus Pigments) Synthesis during Monascus cultivationCholesterol-lowering activity, potential anti-obesity effects, antioxidant propertiesNutraceuticals, food colorants with potential health benefits researchgate.net

Analytical Methodologies for Dl Threonine and Its Isomers

Spectroscopic Methods

Electronic Absorption and Fluorescence Spectroscopy in Complex Characterization

Electronic absorption and fluorescence spectroscopy are powerful tools for characterizing the interaction of DL-Threonine with metal ions and other molecules, providing insights into complex formation and behavior.

A study synthesized and characterized a copper(II) complex with Dthis compound and o-Phenanthroline, denoted as [Cu(Thr)(Phen)H₂O]SO₄·H₂O. The interaction of this complex with sperm DNA was investigated using electronic absorption and ethidium (B1194527) bromide (EB) fluorescence spectroscopy. The results indicated that the maximal absorption peaks of the complex were red-shifted and their intensity was weakened upon interaction with DNA. Furthermore, the complex was observed to quench the emission intensity of the EB-DNA system, suggesting intercalation as the mode of interaction biocrick.com.

Cobalt(II) complexes with Dthis compound have also been analyzed using electronic absorption spectroscopy. These complexes typically exhibit strong ligand-based absorptions in the ultraviolet region, with two prominent bands observed between 315–230 nm. In addition to these, low-energy d–d transition bands, characteristic of high-spin cobalt(II) ions in an octahedral geometry, were identified. These bands were centered in the range of 480–500 nm, providing information about the electronic configuration and coordination environment of the cobalt center within the complexes rsc.org.

Enzymatic Quantification Methods

Enzymatic methods offer highly specific and sensitive approaches for the quantification of this compound and, by extension, Dthis compound mixtures. These methods often rely on enzymes that specifically act upon threonine, producing measurable products.

This compound Dehydrogenase-Based Assays

This compound dehydrogenase (TDH) is a key enzyme in the catabolism of this compound, catalyzing its oxidation to 2-amino-3-oxobutyrate google.comnih.gov. This reaction involves the reduction of NAD⁺ to NADH, which can then be quantified. TDH-based assays are recognized for their specificity, reliability, high precision, and broad quantification range google.comnih.gov.

A common TDH assay involves the direct quantification of the NADH produced. Alternatively, the 2-amino-3-oxobutyric acid generated from this compound can be quantified google.com. TDH from Cupriavidus necator has been utilized in a microplate assay for the sensitive and specific determination of this compound in biological samples like human serum and plasma nih.gov. This enzyme is notably specific for this compound and dl-2-amino-3-hydroxyvalerate nih.gov.

Colorimetric TDH assays often employ a coupled enzymatic reaction where the NADH produced reduces a tetrazolium salt, such as INT, to a water-soluble formazan (B1609692). This formazan exhibits a distinct absorption maximum, typically around 492 nm, allowing for colorimetric detection proportional to TDH activity and thus this compound concentration bmrservice.com. Fluorometric assays also leverage the NADH produced, using a developer enzyme mixture to convert it into a stable fluorophore, enabling highly sensitive detection with excitation/emission wavelengths around 535/587 nm assaygenie.com. These assays can detect threonine levels down to 2 μM assaygenie.com.

Aldehyde Dehydrogenase Coupled Assays

Aldehyde dehydrogenase (ALDH) coupled assays are employed in methods that first generate an aldehyde intermediate from threonine. One such approach involves the oxidation of threonine by periodic acid, which produces an aldehyde. This aldehyde is then quantified using ALDH, which catalyzes the reduction of NAD⁺ to NADH google.com. The generated NADH is subsequently measured, often via a fluorescent pigment google.com.

Another application involves the use of this compound aldolase (B8822740) (LTA), which cleaves threonine into glycine (B1666218) and acetaldehyde (B116499). The acetaldehyde intermediate is then further processed. In a coupled enzymatic assay, alcohol dehydrogenase converts acetaldehyde to ethanol, coupled with the reduction of NADH. Monitoring the changes in NADH concentration serves as a readout for the amount of threonine present nih.govnih.gov. This method is particularly useful for high-throughput screening, capable of distinguishing small differences in threonine concentration and has been successfully applied to industrial fermentation samples nih.govnih.gov.

Advanced Analytical Approaches for Molecular Interactions

Beyond spectroscopic and enzymatic methods, advanced techniques like Scanning Tunneling Microscopy (STM) and studies of adsorption isotherms and solubility provide deeper insights into the molecular behavior and process-related aspects of Dthis compound.

Scanning Tunneling Microscopy for Chiral Molecular Self-Assembly

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that allows for the visualization of molecular arrangements at the atomic scale. It is instrumental in studying the self-assembly of chiral molecules, including amino acids like Threonine, on metal surfaces anl.govanl.govmdpi.com. STM provides direct evidence of molecular bonding, phase transitions, and the interplay between intermolecular forces and substrate-molecule interactions that govern self-assembly mdpi.com.

Research utilizing STM has explored the hypothesis that racemic mixtures of chiral molecules, such as Dthis compound, can lead to selective chiral assemblies anl.govanl.gov. Studies have revealed that both this compound and D-Threonine can form distinct structures, such as triangular and chain-like arrangements, with differences in orientation observed between the enantiomers anl.gov. STM can also detect spontaneous symmetry-breaking in racemic mixtures, leading to the formation of chiral domains, allowing for the elucidation of the structural aspects of each enantiomeric domain nih.gov. The ability to resolve chirality on surfaces using STM has implications for stereoselective synthesis and catalysis mdpi.comnih.gov. Advanced analytical methods, including artificial intelligence, are being developed to enhance the detection and analysis of chirality within STM data, overcoming challenges like low contrast and noise nih.gov.

Adsorption Isotherms and Solubility Studies in Process Analysis

Adsorption isotherms and solubility studies are critical for understanding and optimizing processes involving Dthis compound, particularly in chromatographic separations. These studies help in determining optimal conditions for sample injection and understanding the behavior of the compound under various solvent and concentration regimes.

Measurements of adsorption isotherms and systematic solubility studies for Dthis compound have been conducted in the context of chromatography, especially when dealing with overloaded conditions or samples dissolved in solvents different from the mobile phase biocrick.comnih.govresearchgate.netresearchgate.net. For instance, studies have investigated Dthis compound in ethanol-water mobile phases, where high concentrations can lead to crystallization processes and band splitting biocrick.comnih.gov. Adsorption isotherms, often analyzed using models like the Langmuir isotherm, provide data on the binding of Dthis compound to stationary phases or other adsorbents scielo.org.bo.

Solubility equilibria of Dthis compound in mixtures, such as water/ethanol, have been measured to understand its behavior in different solvent compositions researchgate.net. These studies are essential for process analysis, allowing for the development of simplified mathematical models to predict and optimize chromatographic band profiles biocrick.comnih.gov. The data obtained from adsorption isotherms and solubility studies are valuable for designing crystallization or chromatography-based processes aimed at separating threonine enantiomers researchgate.netresearchgate.net. For example, the adsorption of Dthis compound on platinum and tungsten ferrocyanides was studied, with results indicating adherence to the Langmuir isotherm model and a spontaneous, feasible adsorption process based on negative Gibbs free energy values scielo.org.bo.

Biological and Physiological Research Implications of Dl Threonine

Role in Protein Synthesis and Structure

DL-Threonine, as a racemic mixture of the essential amino acid threonine, plays a fundamental role in the biosynthesis of proteins. knowde.comcreative-peptides.com The L-isomer, this compound, is one of the 20 standard amino acids incorporated into proteins as directed by the genetic code. Its unique structure, featuring a hydroxyl group, makes it a polar amino acid crucial for the fine-tuning of protein structure and function. Threonine is a vital component for the synthesis of a wide array of proteins, including structural proteins, enzymes, and immunoglobulins. knowde.comsolubilityofthings.com

The significance of threonine extends to its role as a building block for various tissues and its involvement in tissue repair and cell generation. rawpharmabiz.com It is particularly important for the synthesis of proteins rich in threonine residues, such as mucins found in epithelial tissues. creative-peptides.com The concentration of dietary threonine can influence the production of these proteins, highlighting its regulatory role in protein synthesis. creative-peptides.com Furthermore, threonine can act as a signaling molecule, influencing pathways that control protein synthesis, such as the mammalian target of rapamycin (B549165) (mTOR) pathway, which is critical for muscle growth and repair. creative-peptides.com

Research has also explored the self-assembly of threonine molecules, which could provide insights into how amino acids are incorporated into proteins, potentially affecting protein structure and function. anl.gov The study of how different stereoisomers of threonine interact may further elucidate the complexities of protein synthesis. anl.gov

Contributions to Immune Function and Antibody Production

Dthis compound is integral to the proper functioning of the immune system. solubilityofthings.com It is essential for the production of antibodies, also known as immunoglobulins, which are critical components of the humoral immune response. knowde.comsolubilityofthings.comrawpharmabiz.com Threonine is a major component of plasma γ-globulins, a class of proteins that includes many antibodies. tandfonline.com

Research in animal models, particularly in broiler chickens, has demonstrated a clear link between dietary threonine levels and immune response. nih.govresearchgate.net Studies have shown that threonine supplementation can promote the growth of immune organs like the thymus and spleen, which are responsible for the production and maturation of immune cells. nih.govresearchgate.net A larger spleen may indicate increased production of immune cells and antibodies, leading to enhanced immunity. researchgate.net

Furthermore, threonine has been shown to enhance the production of specific antibodies in response to immune challenges. For instance, chickens receiving higher levels of threonine in their diet showed a greater antibody titer against infectious bursal disease (IBD) virus. tandfonline.com It has also been observed that the requirement for threonine for antibody production can be higher than that needed for optimal growth, underscoring its specific importance in immune defense. tandfonline.com Threonine also plays a role in gut-associated immunity by influencing the production of secretory immunoglobulin A (IgA), which helps protect mucosal surfaces from pathogens. nih.gov

Involvement in Collagen and Elastin (B1584352) Synthesis

Dthis compound is a crucial amino acid for the synthesis of the structural proteins collagen and elastin. knowde.comsolubilityofthings.com These proteins are fundamental components of connective tissues, providing strength, structure, and elasticity to various parts of the body, including the skin, tendons, ligaments, and cartilage. knowde.comrawpharmabiz.com

The synthesis of collagen and elastin is vital for maintaining the integrity and health of these tissues. solubilityofthings.comsolubilityofthings.com Threonine's role as a precursor ensures the body can produce adequate amounts of these proteins for tissue maintenance and repair. rawpharmabiz.com This is particularly important for skin health, where collagen and elastin contribute to elasticity and firmness. knowde.comsolubilityofthings.com

Impact on Lipid Metabolism and Hepatic Function

Dthis compound plays a significant role in lipid metabolism and maintaining healthy liver function. nutrivore.com Research indicates that threonine can help prevent the accumulation of fat in the liver, a condition that can lead to hepatic steatosis or fatty liver disease. nutrivore.comcreative-proteomics.com

Regulation of Fatty Acid Metabolism Pathways

Threonine has been shown to influence the pathways involved in fatty acid metabolism. mdpi.com Studies in animal models have revealed that threonine supplementation can reduce the accumulation of triglycerides in the liver by modulating signaling pathways that control lipogenesis (the formation of fat). creative-proteomics.commdpi.com For example, threonine can regulate the PPARγ signaling pathway to decrease triglyceride accumulation. creative-proteomics.com

Research in ducks has shown that dietary threonine deficiency can lead to an increase in hepatic triglyceride and fatty acid accumulation. frontiersin.org This is associated with the upregulation of genes involved in fatty acid and triglyceride synthesis and the downregulation of genes related to fatty acid oxidation and transport. frontiersin.org Conversely, supplemental threonine has been found to inhibit fatty acid deposition in duck hepatocytes, potentially through the STAT3-SCD1 pathway. nih.govresearchgate.net Threonine has also been observed to reduce the expression of genes like PPARα and PPARγ, which are involved in fatty acid metabolism. nih.gov

Potential in Addressing Metabolic Disorders

The impact of threonine on lipid metabolism suggests its potential in addressing metabolic disorders. solubilityofthings.com By helping to prevent fat accumulation in the liver and regulating fatty acid metabolism, threonine may play a role in mitigating conditions associated with metabolic dysfunction. nutrivore.commdpi.com

Studies in obese mice have shown that dietary supplementation with threonine can significantly decrease body weight, fat pad weights, and serum concentrations of glucose, triacylglycerols, and total cholesterol. researchgate.net Furthermore, an inverse association between plasma threonine levels and hyperuricemia has been observed in healthy individuals, suggesting a potential role in modulating metabolic health. mdpi.com

Neurotransmitter Synthesis and Neurological Implications (e.g., Serotonin (B10506) Precursor)

While not a direct precursor in the same way as tryptophan is for serotonin, threonine has notable implications for neurotransmitter synthesis and neurological function. biorxiv.org Threonine can serve as a precursor for the amino acid glycine (B1666218), which itself can act as a neurotransmitter. creative-peptides.commedchemexpress.com

Research has explored the indirect effects of threonine on the synthesis of key neurotransmitters like serotonin. Tryptophan is the direct precursor for serotonin, and its availability in the brain is a rate-limiting step in serotonin production. researchgate.net High brain levels of other large neutral amino acids (LNAAs) can compete with tryptophan for transport across the blood-brain barrier, thereby affecting serotonin synthesis. biorxiv.org

Interestingly, some studies suggest that in certain contexts, such as in models of phenylketonuria (PKU), supplementation with threonine, alongside other LNAAs, may help to increase serotonin levels. biorxiv.org In one study, an LNAA diet including threonine was shown to effectively increase serotonin and 5-hydroxyindoleacetic acid levels. biorxiv.org This suggests a complex interplay between different amino acids in the regulation of neurotransmitter synthesis. Threonine itself has been investigated for its potential role as a neurotransmitter, though a direct neurotransmitter-like function has not been established. nih.gov

Dthis compound in Cellular Energetics and ATP Production

Threonine, an essential amino acid, plays a multifaceted role in cellular metabolism and energy production. It serves as a building block for protein synthesis and can be catabolized to provide substrates for the Krebs cycle, a central pathway for ATP production. preprints.org The phosphorylation of threonine residues within proteins is a key post-translational modification that regulates protein function and signaling pathways involved in energy metabolism. preprints.orgfrontiersin.org The free energy of phosphorylation for threonine is significant, enabling ATP to effectively phosphorylate threonine residues and switch protein states, independent of immediate energetic conditions. frontiersin.org

Research has shown that dietary threonine levels can influence mitochondrial function and the efficiency of oxidative phosphorylation (OXPHOS), the primary process for ATP generation. nih.gov Studies in rats have demonstrated that threonine-deficient diets can lead to mitochondrial uncoupling in the liver, particularly with NADH-linked substrates. nih.gov This suggests an adaptive response where the cell alters its energy metabolism based on the availability of this crucial amino acid. As dietary threonine increases, liver mitochondria become more coupled and efficient at producing ATP. nih.gov

Furthermore, in the parasite Trypanosoma cruzi, the etiological agent of Chagas disease, L-serine and this compound have been identified as vital for the parasite's survival under nutritional stress. asm.org These amino acids directly contribute to ATP production through a serine/threonine dehydratase, which converts them into pyruvate (B1213749) and 2-oxobutyrate, respectively, feeding into the energy-generating pathways. asm.org This highlights the direct role of threonine in sustaining cellular energy levels in certain organisms.

The interplay between energy levels and protein metabolism is tightly regulated. High ATP levels, supported by processes like the Krebs cycle, activate pathways for protein synthesis. preprints.org Conversely, low energy states trigger mechanisms like autophagy to provide substrates for ATP production. preprints.org Threonine's involvement in both protein synthesis and as a potential energy source underscores its central position in cellular bioenergetics.

Interactions in Microbial Metabolism and Production of Bioactive Compounds

Dthis compound is a significant substrate in various microbial metabolic pathways, leading to the production of diverse bioactive compounds. nih.gov Microorganisms utilize amino acids like threonine for essential functions including cell growth, metabolism, and the synthesis of signaling molecules. nih.gov

Fusobacterium species, a group of anaerobic Gram-negative rods found in the human oral cavity, are known to metabolize threonine. nih.govpsu.edu Several type strains of Fusobacterium can convert Dthis compound into propionate (B1217596) and/or 2-hydroxybutyrate. nih.govoup.com Specifically, Fusobacterium necrophorum subsp. necrophorum, Fusobacterium nucleatum subsp. nucleatum, and Fusobacterium varium can convert D-threonine into an equimolar amount of propionate. nih.govoup.com The conversion of threonine to propionate is a recognized metabolic feature of these bacteria. psu.edudal.ca The degradation of threonine and other amino acids like methionine can produce 2-oxobutanoate, which is then fermented to propionate and 2-hydroxybutyrate. nih.gov This metabolic capability is considered a useful characteristic for the identification of different Fusobacterium species. nih.govoup.com

Threonine serves as a key precursor in the microbial synthesis of alkylpyrazines, which are important flavor compounds in fermented foods. ebi.ac.ukasm.orgnih.gov Research on Bacillus subtilis has revealed a synthesis pathway for 2,5-dimethylpyrazine (B89654) (2,5-DMP) and 2,3,5-trimethylpyrazine (B81540) (TMP) that starts with this compound. asm.orgnih.gov The enzyme this compound-3-dehydrogenase (TDH) catalyzes the initial oxidation of this compound to L-2-amino-acetoacetate. ebi.ac.ukasm.orgnih.gov This unstable intermediate then decarboxylates to form aminoacetone. asm.orgnih.gov Aminoacetone can subsequently undergo cyclization and dehydrogenation to produce 2,5-DMP. asm.org

The synthesis of 2,3,5-trimethylpyrazine (TMP) is also linked to threonine metabolism. ebi.ac.uknih.gov It is proposed that TMP is formed from the intermediates of both this compound and D-glucose metabolism, namely aminoacetone and acetoin. asm.org Furthermore, studies have shown that 3-ethyl-2,5-dimethylpyrazine (B149181) (EDMP) can be chemoenzymatically synthesized from this compound. researchgate.net This process involves the condensation of two molecules of aminoacetone and one molecule of acetaldehyde (B116499), both of which can be derived from this compound through the action of this compound 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. researchgate.net

Conversion by Fusobacterium Species

Research on Hypostatic Leg Ulceration and Tissue Repair

Dthis compound has been investigated for its potential role in tissue repair, particularly in the context of hypostatic leg ulceration. medchemexpress.commedchemexpress.combiocrick.com Some studies suggest that threonine, in conjunction with other amino acids like L-cysteine and glycine, may be beneficial in the healing of these chronic wounds. nutrivore.comnih.gov A placebo-controlled study indicated that a combination of these amino acids improved the healing of hypostatic leg ulcers. nih.gov However, the evidence for its effectiveness in other types of injuries is less clear, indicating a need for more research in this area. nutrivore.com

Chelation of Metal Cations and Mineral Absorption Studies

Dthis compound, like other amino acids, has the ability to chelate metal cations. mpbio.com This property is significant in the context of mineral absorption. mpbio.com Chelation involves the formation of a ring-like structure between a metal ion and a ligand, such as an amino acid. usda.gov This process can improve the absorption of essential trace minerals from supplements. mpbio.com

Amino acid chelates are formed by reacting a mineral salt with amino acids, where the metal ion binds to the amino and carboxyl groups of the amino acid. usda.govgoogle.com This complex formation is thought to enhance the bioavailability of minerals by increasing their solubility and facilitating their transport across the intestinal wall. mdpi.com The resulting metal-amino acid complexes, such as those formed with threonine, are considered to have improved absorption characteristics compared to inorganic mineral salts. mdpi.commdpi.com Research has focused on the use of amino acid chelates, including those with threonine, in animal feed to improve mineral nutrition and in fertilizers for agriculture. mpbio.comusda.gov

Research on Threonine in Cell Culture Media

Threonine is an essential component of cell culture media, providing a necessary nutrient for cell growth and proliferation. sigmaaldrich.comgoogle.com As a proteinogenic amino acid, it is incorporated into proteins synthesized by the cultured cells. sigmaaldrich.com Its polar hydroxyl group also allows it to participate in post-translational modifications like glycosylation. sigmaaldrich.com

Dthis compound is specifically used in some cell culture applications, for both mammalian and insect cells, where the pure L-form is not strictly required. sigmaaldrich.com The inclusion of threonine, along with other essential amino acids, carbohydrates, and other nutrients, is critical for maintaining cell viability and supporting the production of biological products such as monoclonal antibodies and viral vaccines. google.com Research in cell culture media formulation aims to optimize the concentrations of amino acids like threonine to achieve optimal cell growth and productivity. google.com The effect of threonine analogues, such as O-methyl-dthis compound, has also been studied to understand their impact on bacterial growth and protein synthesis, revealing their inhibitory effects on the biosynthesis of threonine and methionine. nih.gov

Future Research Directions and Translational Perspectives

Advanced Biocatalysis for Stereoselective Threonine Production

Future research is increasingly focused on advanced biocatalysis for the production of specific stereoisomers of threonine and its derivatives. Threonine aldolases (TAs) have become a key tool for asymmetric carbon-carbon bond formation. nih.gov These enzymes catalyze the retro-aldol cleavage of threonine into glycine (B1666218) and acetaldehyde (B116499) and, crucially, the reverse aldol (B89426) condensation reaction. nih.gov This reversible reaction presents a significant opportunity for the biocatalytic production of optically pure non-natural amino acids. nih.gov

The primary challenge in this area is the enzyme's moderate stereoselectivity at the β-carbon, which limits wider application in stereospecific synthesis. acs.org To address this, researchers are employing directed evolution strategies. For instance, a combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) strategy was successfully used to engineer an L-threonine aldolase (B8822740) (LTA) with dramatically improved diastereoselectivity. acs.org This resulted in a variant, RS1 (Y8H/Y31H/I143R/N305R), which produced l-syn-3-[4-(methylsulfonyl)phenylserine] with a diastereomeric excess (de) value of 99.5%. acs.org

Similarly, new D-threonine aldolases (DTAs) are being discovered and characterized. A novel DTA from Delftia sp. RIT313 was found to be a promising biocatalyst for producing chiral aromatic β-hydroxy-α-amino acids. rsc.org By optimizing reaction conditions such as temperature and co-solvents, researchers could control the kinetics to achieve high conversion (>90%) and high diastereoselectivity (>90% de) for phenylserine (B13813050) derivatives. rsc.org

Another innovative approach merges photoredox catalysis with pyridoxal (B1214274) 5′-phosphate (PLP) biocatalysis. nsf.govnih.gov This synergistic strategy enables the stereoselective synthesis of valuable noncanonical amino acids by using light to generate a radical intermediate that is then captured by an enzyme-bound intermediate. nsf.govnih.gov This "pyridoxal radical biocatalysis" allows for the creation of amino acids with multiple stereocenters in a single, biocyst-controlled operation. nsf.gov

These advancements highlight a clear research trajectory towards overcoming the current limitations of biocatalysts, enabling the efficient and highly selective synthesis of specific threonine isomers and novel β-hydroxy-α-amino acids for various applications. nih.govacs.org

Integration of Synthetic Biology and Machine Learning in Threonine Engineering

A significant frontier in threonine production is the integration of synthetic biology with machine learning (ML). This combination aims to engineer microbial strains, primarily Escherichia coli, for enhanced this compound output. nih.govosti.gov A key strategy involves using ML to navigate the vast landscape of possible genetic modifications to identify optimal combinations for overproduction.

In one study, researchers developed a general strategy for bacterial engineering by applying an integrated synthetic biology and ML approach to increase this compound production in E. coli ATCC 21277. nih.govresearchgate.net The process began by selecting 16 genes relevant to the threonine biosynthesis pathway. osti.govresearchgate.net These genes were used in combinatorial cloning to generate a dataset of 385 strains, each with a specific gene combination and a corresponding this compound titer. nih.govresearchgate.net

This dataset served as the training data for hybrid deep learning (DL) models. nih.govresearchgate.net The models were then used to predict new, more effective gene combinations. researchgate.net After just three iterative rounds of this design-build-test-learn cycle, the engineered E. coli strains produced this compound titers of up to 8.4 g/L. nih.govosti.gov This output significantly surpassed that of patented this compound producing strains, which typically yield 4-5 g/L. researchgate.netresearchgate.net

Table 1: this compound Titer Improvement via Machine Learning

Iteration Stage This compound Titer (g/L)
Initial Strains 2.7
Patented Control Strains 4.0 - 5.0
After 3 ML-guided Iterations 8.4

Data sourced from studies on engineering E. coli. nih.govresearchgate.netresearchgate.net

The ML-guided approach identified interesting and sometimes non-intuitive gene combinations. nih.gov Key modifications included the deletion of genes such as tdh, metL, dapA, and dhaM, coupled with the overexpression of pntAB, ppc, and aspC. researchgate.netresearchgate.net Mechanistic analysis of the top-performing strains provides insights for refining future ML models, for example, by adjusting the weights for specific gene interactions. nih.gov This integration of high-throughput genetic engineering and predictive modeling represents a powerful and efficient paradigm for developing microbial cell factories for industrial-scale amino acid production. acs.org

Exploration of Threonine Derivatives in Novel Drug Development

Threonine and its derivatives are emerging as versatile platforms in novel drug development. The unique hydroxyl group of threonine can be chemically modified, providing a site to attach various functional groups or linkers, which is particularly useful in creating new therapeutic agents. google.com

One area of exploration is the use of threonine derivatives as antifungal agents. In a search for more effective fungicides against oomycetes like Phytophthora capsici, researchers designed and synthesized a series of threoninamide (B1605207) carbamate (B1207046) derivatives. nih.gov By using an active fragment-based pharmacophore model, they identified compounds with potent antifungal activity. nih.govresearchgate.net Notably, compound I-24 exhibited an EC50 value of 0.14 μg/mL, which was more potent than the commercial fungicide dimethomorph (B118703) (EC50 = 0.37 μg/mL). nih.gov

Table 2: Antifungal Activity of Selected Threonine Derivatives

Compound EC50 (μg/mL) against P. capsici
Compound I-24 0.14
Compound I-7 < 1
Compound I-10 < 1
Compound I-11 < 1
Compound I-22 < 1
Compound I-25 < 1
Dimethomorph (Control) 0.37

Data from in vitro screening of threoninamide carbamate derivatives. nih.gov

Beyond creating new active molecules, this compound is also being investigated as a covalent carrier for existing drugs to improve their physicochemical and biopharmaceutical properties. google.com This approach involves bonding this compound to a drug molecule, which can enhance therapeutic qualities and aid in the separation of enantiomers. google.com Threonine's structure is also utilized in complex biopharmaceuticals like antibody-drug conjugates (ADCs), where it can be a site for attaching linkers to improve stability and solubility.

Furthermore, threonine analogues are being explored in the development of enzyme inhibitors and antiviral drugs, where precise interaction with target proteins is critical. The potential of these derivatives warrants further investigation into their pharmacological applications.

Detailed Elucidation of Threonine's Role in Complex Biological Networks

Future research aims to move beyond threonine's role as a simple building block for protein synthesis and unravel its more complex functions within biological networks. researchgate.net Threonine is not only a substrate for proteins but also a nutritional modulator that influences intricate signaling pathways. researchgate.net

Studies are focusing on threonine's role in signaling networks that govern cell growth, proliferation, and immune responses. researchgate.net It has been shown to influence the mitogen-activated protein kinase (MAPK) and the target of rapamycin (B549165) (TOR) signal pathways. researchgate.net The TOR pathway is a central regulator of cell growth, and its modulation by threonine levels has significant implications for health and disease. researchgate.net Similarly, threonine can modulate the release of cytokines through the TOR and NF-κB pathways, highlighting its role in regulating the immune system. researchgate.net

In humans, the metabolic pathways of threonine are of particular interest. Unlike many mammals, humans lack a functional threonine dehydrogenase due to a gene mutation. oatext.com This makes the irreversible decomposition of threonine via threonine dehydratase the primary catabolic pathway in humans. oatext.com Understanding the regulation of this pathway is crucial, as it positions threonine as a strictly glycogenic amino acid, with its carbon skeleton contributing to glucose production. oatext.com

Research using computational metabolomics and genome-wide association studies (cmGWAS) in plants like rice is also shedding light on threonine's role in complex networks. nih.gov These studies have identified specific threonine metabolite-producing genes that are responsive to abiotic stresses such as salt, cold, and drought. nih.gov This suggests threonine metabolites are key players in plant defense mechanisms and developmental processes. nih.gov The elucidation of these complex roles in various organisms, from microbes to plants and humans, will provide a more holistic understanding of threonine's biological significance. researchgate.neteuropa.eumdpi.com

Investigating Dthis compound in Animal Nutrition and Feed Efficiency

The role of threonine, particularly this compound, as a critical feed additive in animal nutrition continues to be a major area of investigation. made-in-china.comfoxnutgroup.com As an essential amino acid that animals cannot synthesize, it must be supplied in the diet. foxnutgroup.comevonik.com It is often the third limiting amino acid in common feed formulations for poultry and the second for swine. foxnutgroup.comveterinaryworld.org

A significant portion of dietary threonine is utilized for the synthesis of mucin, a glycoprotein (B1211001) that forms a protective layer in the intestinal lining. foxnutgroup.comscielo.br This function is vital for maintaining gut health, enhancing nutrient absorption, and providing a first line of defense against pathogens. researchgate.netpangoo.biz Future studies aim to further optimize threonine levels to support intestinal integrity, especially during stressful periods like weaning in pigs or in broilers facing heat stress. foxnutgroup.comveterinaryworld.org

Threonine is also crucial for a robust immune system, as it is a key component of immunoglobulins (antibodies). foxnutgroup.comfinetechitg.com Supplementation helps bolster antibody production, enabling animals to better resist infections. pangoo.biz

Table 3: Key Functions of this compound in Animal Nutrition

Function Benefit for Livestock
Protein Synthesis Promotes muscle growth and tissue development. foxnutgroup.comfinetechitg.com
Gut Health Supports the production of mucin, protecting the intestinal lining and improving nutrient absorption. foxnutgroup.compangoo.biz
Immune Function Aids in antibody production, strengthening the immune response against diseases. researchgate.netpangoo.biz
Feed Efficiency Improves feed conversion ratio, leading to more efficient conversion of feed to body mass. made-in-china.comfinetechitg.com

This table synthesizes findings from multiple sources on animal nutrition.

Ongoing research seeks to precisely define threonine requirements for different species at various growth stages and under different environmental conditions to maximize productivity and animal welfare. veterinaryworld.orgubc.ca

Environmental and Agricultural Applications of Threonine and its Derivatives

The application of threonine and its derivatives extends into environmental and agricultural sectors, driven by goals of sustainability and crop protection.

In crop science, threonine metabolites have been identified as important compounds for enhancing plant resilience. nih.gov Research in rice has shown that specific genes involved in threonine metabolism are activated in response to abiotic stresses like drought and high salinity. nih.gov This indicates that threonine and its derivatives play a role in the plant's natural defense mechanisms. Future research may focus on manipulating these metabolic pathways to develop crop varieties with improved tolerance to adverse environmental conditions. nih.gov

Furthermore, threonine derivatives are being developed as novel fungicides. nih.gov As described previously, synthetic threoninamide carbamates have shown high efficacy against plant pathogens like Phytophthora capsici. nih.govresearchgate.net The development of such compounds could lead to new, potentially more effective and targeted crop protection products, offering an alternative to existing fungicides. researchgate.net Threonine is also used in the cosmetics industry and can be produced from agricultural biomass, offering a value-added application for agricultural waste. researchgate.net

Application of Threonine in Material Science and Biodegradable Polymers

Threonine is increasingly being explored as a building block for creating advanced biomaterials, particularly biodegradable polymers for biomedical applications. nih.gov The inherent biocompatibility and biodegradability of amino acids make them ideal candidates for developing materials that can be safely used within the human body. nih.govnih.gov

The chemical structure of threonine, with its reactive hydroxyl group, makes it a versatile component in polymer synthesis. acs.org This functional group can be used as a site for covalent attachment to a polymer backbone or for grafting other polymer chains. acs.org For example, researchers have synthesized polyphosphazenes containing threonine side groups. acs.org In one approach, the hydroxyl group was used to attach the threonine unit to the polymer skeleton, resulting in a water-soluble polymer that can form ionic cross-links, a property useful for creating hydrogels or other functional materials. acs.org

In another application, a novel biodegradable polyurethane (LTPU) was synthesized using this compound as a key component. mdpi.com This polymer was fabricated into nanoparticles designed for the sustained release of cancer drugs like carboplatin. mdpi.com The inclusion of threonine is intended to ensure that the polymer degrades into non-toxic, natural byproducts. nih.govmdpi.com The dipole moment of threonine is also seen as an advantage for potentially enhancing the loading of charged drug molecules into such delivery systems. mdpi.com

The use of amino acid-derived polymers is a rapidly growing field. nih.gov These materials offer the potential to create smart, functional biomaterials for applications ranging from drug delivery systems and tissue engineering scaffolds to degradable medical implants and sutures. nih.govacs.org Future research will likely focus on fine-tuning the chemical and physical properties of threonine-based polymers to meet the specific demands of these advanced applications. nih.gov

Q & A

Q. What experimental methods are recommended for determining the enantiomeric composition of DL-Threonine in aqueous solutions?

Polarimetry is a primary method for monitoring enantiomeric composition due to the differential rotation of plane-polarized light by D- and this compound. A univariate calibration curve for this compound at varying temperatures can estimate enantiomeric excess in the liquid phase during crystallization. Online polarimetry allows real-time tracking of optical rotation, enabling precise control over preferential crystallization processes . High-performance liquid chromatography (HPLC) with chiral stationary phases is an alternative for offline validation .

Q. How can researchers assess the purity of Dthis compound in cell culture applications?

Technical specifications include:

  • Appearance : White to off-white powder.
  • Solubility : Clear, colorless 5% aqueous solution.
  • Assay : >99% purity verified via titration or NMR.
  • Melting Range : ~244°C (decomposition) . Cell culture testing involves sterility checks and growth medium compatibility assessments to ensure no inhibitory effects .

Q. What are the key considerations for synthesizing Dthis compound in laboratory settings?

Dthis compound is synthesized via:

  • Chemical Interconversion : Acid-catalyzed equilibration between Dthis compound and DL-allothreonine under reflux conditions .
  • Preferential Crystallization : Seeding supersaturated solutions with L- or D-threonine to isolate enantiomers. Process parameters (temperature, seeding time) must align with solubility phase diagrams .

Q. How does Dthis compound function as a limiting amino acid in dietary studies?

In wheat gluten-based diets, Dthis compound supplementation (0.1%) significantly improves growth rates in rats by addressing its role as the first limiting amino acid. Experimental designs should control for basal diet composition (e.g., 10–15% gluten) and include imbalanced diets with essential amino acid mixtures lacking threonine to validate growth effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data involving Dthis compound?

Conflicting metabolic outcomes (e.g., conversion to propionate vs. 2-hydroxybutyrate) require isotopic tracing (e.g., ¹³C-labeled threonine) and advanced analytics like mass spectrometry. For example, Fusobacterium species convert Dthis compound into propionate under anaerobic conditions, but competing pathways may arise in aerobic environments. Kinetic modeling and enzyme activity assays can clarify dominant pathways .

Q. What methodologies optimize Dthis compound crystallization for large-scale enantiomer resolution?

Key parameters include:

  • Temperature Control : Maintain ±0.1°C stability to prevent unintended nucleation.
  • Seeding Strategy : Introduce this compound seeds at optical rotation setpoints derived from phase diagrams.
  • Online Monitoring : Use polarimetry to track enantiomeric excess and trigger automated seed additions . Multivariate analysis (e.g., design of experiments) can identify interactions between supersaturation, stirring rate, and yield .

Q. How do kinetic studies elucidate Dthis compound's oxidative degradation pathways?

Spectrophotometric methods track Ce(IV)-mediated oxidation in acidic media. Pseudo-first-order kinetics are applied by maintaining Ce(IV) excess. Rate constants and activation energy are derived from Arrhenius plots, with mechanistic insights (e.g., hydroxyl radical involvement) validated via radical scavengers like tert-butanol .

Q. What experimental designs address stereoisomer interference in Dthis compound quantification?

  • Chiral Chromatography : Use β-cyclodextrin columns to separate D- and this compound.
  • Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with ¹⁵N-labeled threonine to correct for matrix effects.
  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR chemical shifts differentiate enantiomers in deuterated solvents .

Q. How can researchers validate Dthis compound's role in hypostatic leg ulceration treatment?

Preclinical models (e.g., pressure-induced ulcers in mice) assess threonine's impact on collagen synthesis and wound healing. Proteomic profiling of granulation tissue and LC-MS/MS analysis of hydroxyproline levels quantify efficacy. Dose-response studies must account for bioavailability and metabolic clearance rates .

Methodological Notes

  • Data Contradiction Analysis : Compare results across studies by standardizing experimental conditions (e.g., pH, temperature) and validating assays with certified reference materials .
  • Advanced Instrumentation : Pair polarimetry with Raman spectroscopy for in-situ crystal polymorphism detection during crystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.